molecular formula C8H10O3S B14651010 Propan-2-yl thiophen-2-yl carbonate CAS No. 43225-39-4

Propan-2-yl thiophen-2-yl carbonate

Cat. No.: B14651010
CAS No.: 43225-39-4
M. Wt: 186.23 g/mol
InChI Key: RSUGIAUPEJQQQF-UHFFFAOYSA-N
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Description

Propan-2-yl thiophen-2-yl carbonate (CAS: 43225-39-4) is an organosulfur compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . Structurally, it consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) linked to a carbonate ester group, which is further substituted with an isopropyl moiety. Key computed properties include a topological polar surface area (TPSA) of 63.8 Ų, an XLogP3 value of 2.9 (indicating moderate lipophilicity), and four rotatable bonds, suggesting conformational flexibility .

Properties

CAS No.

43225-39-4

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

propan-2-yl thiophen-2-yl carbonate

InChI

InChI=1S/C8H10O3S/c1-6(2)10-8(9)11-7-4-3-5-12-7/h3-6H,1-2H3

InChI Key

RSUGIAUPEJQQQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propan-2-yl thiophen-2-yl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl thiophen-2-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Propan-2-yl thiophen-2-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl thiophen-2-yl carbonate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing various biological pathways. The carbonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with propan-2-yl thiophen-2-yl carbonate, enabling comparative analysis of their properties and applications:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
This compound C₈H₁₀O₃S 186.23 Thiophene, carbonate ester Moderate lipophilicity (XLogP3: 2.9)
4-Phenyl-(thiophen-2-yl)acetic acid derivatives (2a-f) Varies ~250–300 (estimated) Thiophene, acetic acid, phenyl Pharmaceutical binding interactions (e.g., H-bonds with Arg52/His53)
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 Alkyne, sulfanyl, nitrile Uninvestigated toxicological profile
Thiophene-2,5-diyldiboronic acid C₄H₆B₂O₄S 171.78 Thiophene, boronic acid Cross-coupling reagent (e.g., Suzuki reactions)

Structural and Functional Group Comparisons

  • This compound and thiophene-2,5-diyldiboronic acid retain the unmodified thiophene ring, whereas 4-phenyl-(thiophen-2-yl)acetic acid derivatives substitute the thiophene with a phenyl-acetic acid group .
  • Functional Groups: Carbonate ester: Unique to this compound, this group enhances hydrolytic lability compared to carboxylic acids or boronic acids . Sulfanyl nitrile: (Prop-2-yn-1-ylsulfanyl)carbonitrile’s alkyne and nitrile groups suggest nucleophilic reactivity, differing from the carbonate’s electrophilic character .

Physicochemical Properties

  • Lipophilicity : this compound (XLogP3: 2.9) is more lipophilic than thiophene-2,5-diyldiboronic acid (predicted lower XLogP due to polar boronic acids) but less than 4-phenyl-(thiophen-2-yl)acetic acid derivatives (higher molecular weight/phenyl groups) .
  • Polarity : The carbonate’s TPSA (63.8 Ų) indicates moderate polarity, comparable to acetic acid derivatives but lower than boronic acids (higher TPSA due to -B(OH)₂ groups) .

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